3-Mercapto-N-methylbenzamide
Description
Overview of Mercaptobenzamide Derivatives in Contemporary Chemical Research
Mercaptobenzamide derivatives are a class of organic compounds that have garnered significant attention in contemporary chemical research due to their versatile structures and wide-ranging applications. These molecules, characterized by a benzamide (B126) core functionalized with a mercapto (-SH) group, exhibit unique chemical reactivity. The presence of both a thiol group and an amide group allows for diverse chemical modifications and interactions, making them valuable scaffolds in medicinal chemistry and materials science.
In medicinal chemistry, mercaptobenzamide derivatives have been extensively investigated for their biological activities. For instance, derivatives of 2-mercaptobenzamide have shown potential as inhibitors of the HIV-1 nucleocapsid protein (NCp7), a crucial target for antiviral drug development. acs.orgnih.gov These compounds can interact with the zinc finger domains of the protein, leading to the ejection of zinc and inactivation of the virus. acs.org Furthermore, certain 2-mercaptobenzimidazole (B194830) derivatives, which share structural similarities, have been explored for their antimicrobial, antiviral, antitumor, and anti-inflammatory properties. chemrevlett.com The 4-mercaptobenzamide (B3273640) isomer has also been studied for its potential as an HIV-1 maturation inhibitor.
Beyond their therapeutic potential, mercaptobenzamide derivatives are utilized in materials science. The thiol group facilitates strong covalent bonding to gold surfaces, making them ideal for the creation of self-assembled monolayers and for studies in molecular electronics at the single-molecule level. This dual functionality, with the amide group providing sites for hydrogen bonding, allows for precise control over the assembly and electronic properties of these molecular systems.
Historical Development and Emerging Research Trajectories for the Chemical Compound
The synthesis of mercaptobenzamides has been a subject of chemical research for several decades, with various methods developed for their preparation. nih.govgoogleapis.com Early methods often involved the reaction of a corresponding chlorobenzamide with a sulfide (B99878) source. googleapis.com More recent synthetic strategies have focused on improving efficiency and yield, employing techniques such as peptide coupling reagents and protective group chemistry. nih.govnih.gov For instance, a common route involves the coupling of a thiol-containing benzoic acid with an amine, followed by protection of the thiol group to prevent oxidation. nih.gov
The specific compound, 3-Mercapto-N-methylbenzamide, is a synthetic organic compound that is not typically found in nature. evitachem.com Its synthesis is primarily conducted in laboratory settings for research purposes. evitachem.com While the 2- and 4-mercaptobenzamide isomers have been the focus of numerous studies, particularly in the context of HIV research, the research trajectory for this compound is still emerging.
Current research on related mercaptobenzamide derivatives is exploring their potential in various therapeutic areas. For example, some derivatives are being investigated as inhibitors of caspases and monoacylglycerol lipase (B570770). researchgate.net There is also growing interest in developing prodrugs of mercaptobenzamides to improve their stability and intracellular delivery. nih.govnih.gov These emerging research areas suggest potential future directions for the investigation of this compound and its derivatives.
Fundamental Chemical Significance and Research Gaps Pertaining to this compound
The fundamental chemical significance of this compound lies in the unique positioning of its functional groups. The meta-substitution pattern of the mercapto and N-methylbenzamide groups on the benzene (B151609) ring influences the molecule's electronic properties and three-dimensional structure, distinguishing it from its ortho- and para-isomers. This structural difference can lead to altered reactivity and binding affinities with biological targets.
A significant research gap exists in the comprehensive characterization and application of this compound. While its basic chemical properties are known, there is a lack of extensive studies on its biological activities compared to its isomers. The majority of research on mercaptobenzamides has concentrated on the 2- and 4-isomers due to their promising results as HIV inhibitors. acs.orgnih.gov Consequently, the potential of this compound in this and other therapeutic areas remains largely unexplored.
Further research is needed to elucidate the specific biological targets of this compound and to understand how its isomeric structure affects its mechanism of action. Investigating its potential as an enzyme inhibitor, an antimicrobial agent, or in the development of new materials could open up new avenues for its application. A systematic exploration of its structure-activity relationships, including the synthesis and evaluation of a library of its derivatives, would be a valuable contribution to the field.
| Property | Value |
| Molecular Formula | C8H9NOS |
| Molecular Weight | 167.23 g/mol |
| CAS Number | 569339-28-2 |
| SMILES Code | O=C(NC)C1=CC=CC(S)=C1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-sulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-9-8(10)6-3-2-4-7(11)5-6/h2-5,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPFOEKJXQABEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Mercapto N Methylbenzamide
Conventional and Optimized Preparative Routes of the Chemical Compound
The synthesis of 3-Mercapto-N-methylbenzamide traditionally relies on well-established amidation reactions, starting from 3-mercaptobenzoic acid. One of the most common conventional methods involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-mercaptobenzoyl chloride is then reacted with methylamine (B109427) (CH₃NH₂) to form the final amide product, this compound. pearson.combrainly.com An excess of methylamine is often used to neutralize the hydrochloric acid (HCl) byproduct. pearson.com
A second conventional approach is the direct thermal condensation of 3-mercaptobenzoic acid and methylamine. This method avoids the use of harsh chlorinating agents but typically requires high temperatures (e.g., 160-180°C) to drive the dehydration reaction and remove the water byproduct. dur.ac.uk
Optimization of these routes focuses on improving yield, purity, and reaction conditions. For the acyl chloride route, optimization may involve the choice of solvent and base for the amidation step to minimize side reactions. For direct condensation, the use of a Dean-Stark apparatus to azeotropically remove water can improve reaction equilibrium and yield. encyclopedia.pub
Table 1: Comparison of Conventional Synthesis Routes
| Route | Starting Materials | Key Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acyl Chloride Formation | 3-Mercaptobenzoic acid, Methylamine | Thionyl chloride or Oxalyl chloride | Two steps; often requires anhydrous conditions | High reactivity, generally good yields | Generates corrosive HCl, uses hazardous reagents |
| Direct Thermal Condensation | 3-Mercaptobenzoic acid, Methylamine | None (heat) | High temperatures (160-180°C) | High atom economy, avoids hazardous reagents | Harsh conditions, may lead to side products |
Novel Synthetic Approaches and Catalyst Systems in this compound Production
Modern synthetic chemistry has moved towards catalytic direct amidation to overcome the drawbacks of conventional methods, such as waste generation and harsh conditions. catalyticamidation.info These novel approaches utilize a catalyst to facilitate the direct reaction between a carboxylic acid and an amine, generating water as the only byproduct. catalyticamidation.info While not yet documented specifically for this compound, these general methods are highly applicable.
A variety of catalyst systems have been developed for direct amidation:
Boron-Based Catalysts : Boric acid and various arylboronic acids have been shown to be effective catalysts for the dehydrative amidation of aromatic carboxylic acids. researchgate.net They are attractive due to their low toxicity and ready availability. catalyticamidation.info Mechanistic studies suggest that these catalysts activate the carboxylic acid, facilitating the nucleophilic attack by the amine. catalyticamidation.info
Metal-Based Catalysts : Several metal oxides and salts have been identified as potent Lewis acid catalysts for amidation. Niobium(V) oxide (Nb₂O₅), for example, has demonstrated high activity and reusability for the amidation of various carboxylic acids with less reactive amines. researchgate.net Other systems include those based on iron, zirconium, and tantalum. researchgate.netmdpi.comrsc.org Recently, copper-based metal-organic frameworks (MOFs) have also been used to promote oxidative coupling for amide synthesis. mdpi.com
Organocatalysts : Non-metal catalysts, such as tropone, have also been employed in direct amidation reactions. encyclopedia.pub
These catalytic methods offer milder reaction conditions and significantly reduce waste compared to stoichiometric activating agents. catalyticamidation.info
Table 2: Overview of Novel Catalyst Systems for Amidation
| Catalyst Type | Examples | Typical Conditions | Key Advantages |
|---|---|---|---|
| Boron-Based | Boric Acid, 5-Methoxy-2-iodophenylboronic acid (MIBA), B(OCH₂CF₃)₃ | Heat, often with water removal (e.g., molecular sieves) | Low toxicity, readily available, effective for various substrates. catalyticamidation.info |
| Metal-Based | Nb₂O₅, Fe₃O₄, ZrCl₄, Ta(OEt)₅ | High temperatures, often heterogeneous and reusable | High efficiency, reusability, applicable to less reactive amines. researchgate.netrsc.org |
| Organocatalysts | Tropone, N-formylpyrrolidine (with TCT) | Varies with catalyst system | Metal-free, avoids heavy metal contamination. encyclopedia.pub |
Green Chemistry Principles and Sustainable Synthesis of the Chemical Compound
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve process safety. Catalytic direct amidation is inherently greener than the acyl chloride route as it improves atom economy by producing only water as a byproduct. catalyticamidation.info
Further green strategies include:
Sustainable Solvents : Replacing hazardous and volatile organic solvents (VOCs) like dichloromethane (B109758) with greener alternatives is a key goal. nih.gov Recent research has explored the use of safer solvents like cyclopentyl methyl ether or even bio-based media, such as a water extract of pomelo peel ash (WEPPA), for amide synthesis. nih.govnih.gov In some cases, solvent-free conditions can be achieved, further reducing waste. youtube.com
Enzymatic Synthesis : Biocatalysis offers a highly sustainable route. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines under mild conditions. nih.gov This enzymatic approach provides excellent yields and high purity without the need for extensive purification, making it an attractive green alternative. nih.gov
Energy Efficiency : The use of photocatalysts, such as Covalent Organic Frameworks (COFs), allows for amide synthesis using visible light, often under mild conditions, which can significantly reduce the energy consumption associated with high-temperature reactions. dst.gov.in
Scale-Up Considerations and Industrial Synthesis Parameters for this compound
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several parameters to ensure safety, efficiency, and cost-effectiveness. acs.org
Key industrial synthesis parameters include:
Reagent Selection : On a large scale, the cost, availability, and safety of reagents are paramount. acs.org While the acyl chloride route is robust, handling large quantities of thionyl chloride poses significant safety and corrosion risks. google.com Catalytic methods are often preferred, provided the catalyst is not prohibitively expensive and is recyclable. rsc.org
Reaction Conditions : Temperature, pressure, and reaction time must be tightly controlled. studysmarter.co.uk For direct amidation, efficient removal of the water byproduct is critical to drive the reaction to completion. acs.org In an industrial setting, this is often achieved through azeotropic distillation. encyclopedia.pub
Process Equipment : The choice of reactor material is important, especially when dealing with potentially corrosive reagents like HCl from the acyl chloride route. google.com Glass-lined or specialized alloy reactors may be necessary.
Work-up and Purification : The isolation of the final product must be efficient and scalable. This typically involves extraction to remove byproducts, followed by crystallization or distillation to achieve the desired purity. medigraphic.com The choice of solvents for these steps must also align with industrial safety and environmental standards. acs.org
Process Intensification : Modern industrial processes may utilize continuous-flow reactors. This technology can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch reactors. researchgate.net
Table 3: Key Parameters for Industrial Scale-Up of Amidation
| Parameter | Considerations for Scale-Up |
|---|---|
| Temperature Control | Exothermic nature of the reaction requires efficient heat exchange to prevent thermal runaways. |
| Pressure Management | Reactions involving volatile substances like methylamine require a closed system capable of handling the generated pressure. google.com |
| Mixing/Agitation | Ensuring homogeneity is crucial for consistent reaction rates and to avoid localized overheating. |
| Product Isolation | Crystallization is often preferred for its ability to yield high-purity products and for ease of solid handling. |
| Waste Management | Neutralization and disposal of acidic or basic waste streams must comply with environmental regulations. |
Stereoselective Synthesis and Enantiomeric Purity (if applicable for analogues)
The target molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis are highly relevant for the preparation of chiral analogues, which are common in pharmaceutical chemistry. jocpr.com Chirality could be introduced into an analogue of this compound by modifying either the benzamide (B126) core or the N-methyl group.
Methods for the stereoselective synthesis of chiral amides include:
Asymmetric Catalysis : This approach uses a chiral catalyst to preferentially form one enantiomer over the other. jocpr.com For example, copper-catalyzed hydroaminocarbonylation has been developed for the enantioselective synthesis of γ-chiral amides. nih.gov
Biocatalysis : Enzymes are inherently chiral and can catalyze reactions with exceptional stereoselectivity. jocpr.com Enzymes like lipases are often used in the kinetic resolution of racemic mixtures to isolate a single enantiomer. jocpr.com
Racemization-Free Coupling Reagents : In the synthesis of chiral amides, particularly peptides, preventing the racemization of existing stereocenters is critical. Numerous modern coupling reagents have been developed to form the amide bond without disturbing the stereochemical integrity of the reactants. rsc.org
These advanced methods are essential for producing enantiomerically pure analogues for applications where specific stereochemistry is required for biological activity. researchgate.net
Comprehensive Spectroscopic and Structural Elucidation of 3 Mercapto N Methylbenzamide
Electronic Absorption and Emission Spectroscopy for Delving into Electronic StructureNo Ultraviolet-Visible (UV-Vis) absorption or emission (fluorescence/phosphorescence) spectra for 3-Mercapto-N-methylbenzamide have been found in the literature. Such data would be necessary to describe its electronic transitions.
While information is available for related compounds, such as the isomer 2-Mercapto-N-methylbenzamide and the parent compound N-methylbenzamide, the strict requirement to focus solely on this compound prevents the use of such data as a substitute. The generation of a scientifically accurate and thorough article as per the requested outline is contingent upon the existence and accessibility of this primary research data. At present, the scientific community has not published these specific findings.
Theoretical and Computational Chemistry Studies on 3 Mercapto N Methylbenzamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov These calculations provide a fundamental understanding of the molecule's stability, reactivity, and electronic properties. For 3-Mercapto-N-methylbenzamide, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting its chemical behavior.
Detailed research findings from DFT studies on analogous aromatic thiols and N-substituted benzamides reveal key electronic features. The presence of the electron-withdrawing benzamide (B126) group and the potentially electron-donating mercapto group creates a complex electronic environment within the molecule. The calculated HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity.
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms, indicating sites susceptible to electrophilic attack, while regions around the amide and thiol hydrogens would exhibit positive potential, marking them as sites for nucleophilic attack.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity. acs.org These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be systematically calculated to predict the compound's behavior in chemical reactions. mdpi.com
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Predicted Significance for this compound |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicating the capacity to accept electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of the molecule to accept electrons. |
This table is illustrative and based on general principles of DFT calculations on similar molecules. Actual values would require specific computations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as solvent molecules or biological macromolecules. researchgate.net
MD simulations also provide detailed insights into intermolecular interactions. The mercapto group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. nih.gov The N-H group of the amide can also participate in hydrogen bonding as a donor. nih.gov Furthermore, the aromatic ring can engage in S-H/π interactions, where the thiol hydrogen interacts with the electron cloud of an adjacent aromatic ring. nih.govacs.org These interactions are crucial for understanding the molecule's behavior in condensed phases and its potential binding to biological targets. nih.gov
Table 2: Potential Intermolecular Interactions of this compound
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bonding | -SH group | Oxygen/Nitrogen atoms | Influences solubility and crystal packing. |
| -NH group | Oxygen/Nitrogen atoms | Important for self-assembly and binding. | |
| Oxygen/Nitrogen atoms | -SH/-NH groups | Determines interactions with protic solvents. | |
| S-H/π Interactions | -SH group | Aromatic ring | Contributes to the stability of molecular aggregates. |
| π-π Stacking | Aromatic ring | Aromatic ring | Plays a role in crystal engineering and biological recognition. |
This table outlines the types of interactions that could be investigated for this compound using molecular dynamics simulations.
Computational Modeling of Reaction Mechanisms and Transition States Involving the Chemical Compound
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational studies can provide insights into reactions involving its mercapto and amide functional groups.
The oxidation of the thiol group is a common reaction for mercaptans. nih.gov Computational modeling, often using DFT, can map out the potential energy surface for the reaction of the thiol with an oxidizing agent, such as hydrogen peroxide. nih.gov This would involve locating the transition state structure for the oxidation and calculating the activation barrier, which determines the reaction rate. nih.gov Such studies can help to understand the susceptibility of this compound to oxidative degradation.
Another important reaction is the hydrolysis of the amide bond, which can occur under acidic or basic conditions. masterorganicchemistry.com Theoretical studies can model the reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. nih.gov This involves calculating the energies of the reactants, intermediates, transition states, and products. nih.gov The transition state for amide hydrolysis typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com Understanding the energetics of this process is crucial for predicting the stability of the compound in different pH environments.
Table 3: Illustrative Calculated Activation Energies for Related Reactions
| Reaction | Reactants | Catalyst | Calculated Activation Energy (kcal/mol) |
| Thiol Oxidation | Methanethiolate + H2O2 | Water | ~15 |
| Amide Hydrolysis | Formamide + H2O | Acid | ~20-25 |
| Amide Hydrolysis | N-methylacetamide + OH- | Base | ~21.5 |
Data is sourced from computational studies on model systems nih.govnih.gov and is intended to be representative of the types of values obtained from such calculations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. cardiff.ac.uk For this compound, the prediction of NMR, IR, and Raman spectra would be particularly valuable.
The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using DFT methods. nih.gov These calculations provide a theoretical spectrum that can be compared with the experimental spectrum to aid in the assignment of peaks. chemicalbook.com For N-methylbenzamide, the predicted proton NMR spectrum shows characteristic peaks for the aromatic protons, the N-methyl protons, and the amide proton. spectrabase.com Similar calculations for this compound would also predict the chemical shift of the thiol proton.
Vibrational frequencies from IR and Raman spectroscopy can also be computed. mdpi.com The calculated vibrational spectrum can help in assigning the observed absorption bands to specific molecular vibrations, such as the C=O stretch of the amide, the N-H bend, the S-H stretch, and various vibrations of the aromatic ring. nih.gov The comparison between the calculated and experimental spectra can confirm the molecular structure and provide information about intermolecular interactions, which can cause shifts in vibrational frequencies.
Table 4: Representative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for N-Methylbenzamide
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic (ortho) | ~7.8 | ~7.8 |
| Aromatic (meta, para) | ~7.4-7.5 | ~7.4-7.5 |
| N-H | ~6.3 | ~6.3 |
| N-CH₃ | ~2.9 | ~2.9 |
Predicted values are based on general knowledge of NMR prediction software and experimental data is from typical spectra of N-methylbenzamide. rsc.org
Reactivity and Reaction Pathways of 3 Mercapto N Methylbenzamide
Thiol Group Reactivity: Oxidation, Alkylation, and Disulfide Formation
The thiol (-SH) group is a highly reactive functional group, primarily due to the nucleophilicity of the sulfur atom and its susceptibility to oxidation.
Oxidation: The sulfur atom in the thiol group can be oxidized to various higher oxidation states, such as sulfenic, sulfinic, and sulfonic acids, depending on the strength of the oxidizing agent. For instance, strong oxidizing agents can convert the thiol to a sulfonic acid.
Alkylation: The thiol group can readily undergo S-alkylation reactions with alkyl halides or other electrophilic reagents to form thioethers. This reaction typically proceeds via an SN2 mechanism where the thiolate anion acts as a potent nucleophile.
Disulfide Formation: Mild oxidizing agents can facilitate the coupling of two thiol molecules to form a disulfide bridge (S-S). nih.govresearcher.life This reversible reaction is a common transformation for thiols and plays a crucial role in the structure and function of many peptides and proteins. The formation of a disulfide bond from 3-Mercapto-N-methylbenzamide would result in a dimeric structure.
| Reaction Type | Reagent/Condition | Product Type |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, H₂O₂) | Sulfonic Acid |
| Alkylation | Alkyl Halide (e.g., CH₃I) in the presence of a base | Thioether |
| Disulfide Formation | Mild Oxidizing Agent (e.g., I₂, air) | Disulfide |
Amide Moiety Reactivity: Hydrolysis and Functionalization
The amide functional group in this compound is generally stable but can undergo specific reactions under certain conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. rsc.org
Acid-catalyzed hydrolysis: In the presence of a strong acid and heat, the amide is hydrolyzed to yield 3-mercaptobenzoic acid and methylammonium (B1206745) ion.
Base-catalyzed hydrolysis: Under basic conditions, typically requiring heat, the amide undergoes hydrolysis to produce the salt of 3-mercaptobenzoic acid and methylamine (B109427).
Functionalization: The amide group itself can be a site for further chemical modification, although this is less common than reactions at the thiol or aromatic ring. nih.govrsc.orgmdpi.comrsc.org Advanced synthetic methods can achieve transformations such as reduction of the carbonyl group or substitution at the nitrogen atom, though these often require specific and potent reagents.
| Condition | Products |
| Acidic Hydrolysis (e.g., HCl, H₂O, heat) | 3-Mercaptobenzoic acid + Methylammonium chloride |
| Basic Hydrolysis (e.g., NaOH, H₂O, heat) | Sodium 3-mercaptobenzoate + Methylamine |
Aromatic Ring Functionalization: Electrophilic and Nucleophilic Substitution Reactions
The benzene (B151609) ring of this compound is susceptible to substitution reactions, with the regiochemical outcome being directed by the existing substituents.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egwikipedia.orguci.edumasterorganicchemistry.comyoutube.com The reactivity and orientation of substitution are governed by the electronic properties of the thiol and N-methylcarboxamide groups.
The thiol group (-SH) is an ortho-, para-directing activator. It donates electron density to the ring through resonance, stabilizing the cationic intermediate formed during the attack at these positions.
The N-methylcarboxamide group (-CONHCH₃) is a meta-directing deactivator. The carbonyl group withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position.
Given the opposing directing effects of the two substituents, the outcome of an EAS reaction on this compound would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common for benzene rings unless they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comuomustansiriyah.edu.iqyoutube.comlibretexts.org For this compound, which lacks strong deactivating groups at positions ortho or para to a potential leaving group, NAS reactions are generally not favored.
| Substituent Group | Electronic Effect | Directing Influence |
| Thiol (-SH) | Activating | Ortho, Para |
| N-methylcarboxamide (-CONHCH₃) | Deactivating | Meta |
Complexation Chemistry of this compound with Metal Ions
The presence of heteroatoms with lone pairs of electrons, specifically the sulfur of the thiol group and the oxygen and nitrogen of the amide group, endows this compound with the potential to act as a ligand in coordination chemistry. libretexts.orgsapub.orgresearchgate.netyoutube.comicm.edu.pl It can form coordination complexes with various metal ions.
The thiol group, particularly in its deprotonated thiolate form, is a soft donor and is expected to form strong bonds with soft metal ions. The amide oxygen and nitrogen are harder donors. Depending on the metal ion and the reaction conditions, this compound could act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a variety of coordination compounds with different geometries and properties.
Photochemical and Electrochemical Transformations of the Chemical Compound
The photochemical and electrochemical behavior of this compound is an area that is not extensively documented in publicly available literature. However, based on the functional groups present, some potential transformations can be postulated.
Photochemical Transformations: Aromatic compounds can undergo various photochemical reactions upon absorption of UV light. For this compound, potential photochemical reactions could involve the thiol group, such as photo-oxidation or the formation of radicals. The aromatic ring could also participate in photochemical processes, although this is generally less common than reactions involving more photolabile groups.
Electrochemical Transformations: The thiol group is electrochemically active and can be oxidized at an electrode surface to form a disulfide or other oxidation products. nih.govresearchgate.net The potential at which this oxidation occurs can provide information about the electronic environment of the thiol group. The aromatic ring can also undergo electrochemical oxidation or reduction, but typically at higher potentials. Electrochemical studies could be employed to investigate the redox properties of this compound and its interactions with surfaces.
Derivatization, Analogues, and Structure Function Correlations of 3 Mercapto N Methylbenzamide
Synthesis and Characterization of Structural Analogues and Derivatives
The synthesis of structural analogues and derivatives of 3-Mercapto-N-methylbenzamide allows for a systematic exploration of its chemical space. These synthetic efforts typically focus on three main areas of the molecule: modifications to the N-methylamide group, alterations to the thiol group, and substitution on the aromatic ring.
N-Amide Group Modification: Analogues can be generated by varying the N-alkyl substituent. Standard amide bond formation protocols are employed, such as the reaction of 3-mercaptobenzoic acid with a primary or secondary amine in the presence of a coupling agent. For instance, N-alkylation of a primary benzamide (B126) or the reaction of an acyl chloride (e.g., 3-mercaptobenzoyl chloride) with an amine provides a versatile route to a variety of N-substituted analogues.
Thiol Group Derivatization: The thiol group is a key site for derivatization due to its nucleophilicity.
S-Alkylation: The thiol can be readily alkylated to form thioethers. This is typically achieved by treating this compound with an alkyl halide in the presence of a base.
Disulfide Formation: Oxidation of the thiol group leads to the formation of a disulfide-linked dimer. This reversible reaction is a common transformation for mercaptans.
Aromatic Ring Substitution: Introducing substituents onto the benzene (B151609) ring can significantly alter the electronic properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing mercapto and amide groups must be considered.
Characterization: The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O stretch of the amide and the S-H stretch of the thiol.
Melting Point and Elemental Analysis: These methods are used to assess the purity of the synthesized compounds.
Below is a table summarizing potential analogues and derivatives and the methods for their characterization.
| Modification Site | Analogue/Derivative Type | Synthetic Approach | Key Characterization Techniques |
| N-Amide | N-Alkyl/N-Aryl Analogues | Amide coupling of 3-mercaptobenzoic acid with various amines. | NMR, MS, IR |
| Thiol Group | S-Alkyl Thioethers | Alkylation of the thiol with alkyl halides. | NMR (disappearance of S-H proton), MS |
| Thiol Group | Disulfides | Oxidation of the thiol. | MS (doubling of molecular weight) |
| Aromatic Ring | Substituted Benzene Ring | Electrophilic aromatic substitution on a suitable precursor. | NMR (changes in aromatic region), MS |
Modulating Chemical Reactivity and Intrinsic Properties through Structural Modifications
Structural modifications to the this compound scaffold can significantly modulate its chemical reactivity and intrinsic properties. These changes are primarily governed by the electronic and steric effects of the introduced substituents.
Electronic Effects: The reactivity of the thiol and amide functionalities, as well as the aromatic ring, is heavily influenced by the electronic nature of substituents on the benzene ring.
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or amino (-NR₂) groups increase the electron density of the aromatic ring. This enhances the nucleophilicity of the thiol group, making it more reactive towards electrophiles. EDGs also activate the ring towards electrophilic aromatic substitution. libretexts.orgvedantu.com
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This reduces the nucleophilicity of the thiol and deactivates the ring towards electrophilic substitution. lumenlearning.com EWGs also increase the acidity of the thiol proton. The presence of an additional electronegative atom can make the carbonyl carbon of the amide more electrophilic. auburn.edu
Steric Effects: Steric hindrance plays a crucial role in modulating reactivity, particularly at the amide and thiol groups.
N-Amide Group: Increasing the size of the N-alkyl substituent can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down hydrolysis rates. solubilityofthings.com Secondary amides often exhibit reduced reactivity compared to primary amides due to increased steric hindrance. solubilityofthings.com
Thiol Group: Bulky groups ortho to the thiol can sterically shield it, reducing its accessibility and reactivity towards certain reagents.
Impact on Intrinsic Properties: Structural modifications also affect the physicochemical properties of the molecule.
Solubility: The introduction of polar functional groups can increase water solubility, while larger, nonpolar groups will decrease it.
Acidity/Basicity: The pKa of the thiol group can be fine-tuned by the electronic effects of ring substituents. The basicity of the amide nitrogen is generally low due to resonance delocalization of its lone pair into the carbonyl group. auburn.edu
The table below summarizes the expected effects of different structural modifications.
| Modification | Type of Group | Effect on Thiol Reactivity | Effect on Amide Reactivity | Effect on Aromatic Ring |
| Ring Substitution | Electron-Donating (e.g., -OCH₃) | Increased nucleophilicity | Minor effect | Activated for electrophilic substitution |
| Ring Substitution | Electron-Withdrawing (e.g., -NO₂) | Decreased nucleophilicity, increased acidity | Increased carbonyl electrophilicity | Deactivated for electrophilic substitution |
| N-Amide | Increased Steric Bulk (e.g., N-isopropyl) | Minimal | Decreased susceptibility to nucleophilic attack | Minimal |
| Thiol Group | S-Alkylation (forms thioether) | Thiol reactivity eliminated | Minimal | Minimal |
Structure-Reactivity Relationship (SRR) Studies for Thiol and Amide Functionalities
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of this compound and its analogues with their reactivity at the key thiol and amide functionalities.
Thiol Functionality: The primary reaction of the thiol group is its nucleophilic attack on electrophiles. The reactivity in this context is largely dictated by the acidity of the thiol (pKa) and the stability of the resulting thiolate anion.
Electronic Influence: As previously mentioned, electron-withdrawing substituents on the aromatic ring lower the pKa of the thiol, increasing the concentration of the more nucleophilic thiolate anion at a given pH. Conversely, electron-donating groups increase the pKa, making the thiol less acidic.
Steric Hindrance: The rate of reaction of the thiol group can be significantly decreased by the presence of bulky substituents in the ortho position, which physically block the approach of electrophiles.
Amide Functionality: The amide bond is generally stable due to resonance stabilization, which imparts partial double bond character to the C-N bond. auburn.edu Its reactivity is primarily centered on the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atom, although the latter is significantly diminished by resonance.
Hydrolysis: The hydrolysis of the amide bond, yielding a carboxylic acid and an amine, is a key reaction. The rate of hydrolysis is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Sterically hindered amides are generally hydrolyzed more slowly. auburn.edu
N-Alkylation: While the amide nitrogen is not strongly nucleophilic, it can undergo alkylation under certain conditions, often requiring strong bases or specific catalytic systems. researchgate.netrsc.org
A hypothetical study on the hydrolysis rate of various substituted 3-mercaptobenzamides could yield data similar to that presented in the table below.
| Substituent at C5 | Relative Rate of Hydrolysis | Governing Factor |
| -OCH₃ | 0.8 | Electronic (Donating) |
| -H | 1.0 | Baseline |
| -Cl | 2.5 | Electronic (Withdrawing) |
| -NO₂ | 15.0 | Electronic (Strongly Withdrawing) |
Design Principles for Ligands and Scaffolds Based on the this compound Framework
The this compound framework possesses features that make it an attractive scaffold for the design of ligands, particularly for metal complexes or as a fragment in medicinal chemistry.
Key Structural Features:
Bidentate Chelation: The thiol and the amide oxygen can potentially act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring.
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the sulfur atom can act as hydrogen bond acceptors.
Aromatic System: The benzene ring provides a rigid core that can be functionalized to introduce additional binding elements or to modulate the electronic properties of the coordinating groups.
Design Principles:
Vectorial Display of Functionality: The relative positions of the thiol and amide groups (meta-substitution) provide a specific spatial arrangement of donor atoms. Modifications to the aromatic ring can introduce other functionalities at defined vectors from this core.
Tuning Donor Properties: The electronic properties of the thiol and amide oxygen can be fine-tuned through the introduction of substituents on the aromatic ring. Electron-withdrawing groups will decrease the electron-donating ability of the sulfur and oxygen atoms, while electron-donating groups will enhance it.
Modulating Lipophilicity and Solubility: By introducing appropriate functional groups on the aromatic ring or by varying the N-alkyl group, the scaffold's solubility and lipophilicity can be optimized for specific applications.
Conformational Constraint: Introducing bulky groups or creating cyclic analogues can restrict the conformational flexibility of the molecule, which can be advantageous for achieving high-affinity binding to a target.
Conformational Analysis and its Influence on Chemical Behavior
Key Rotational Axes:
Aryl-Carbonyl Bond: Rotation around this bond determines the orientation of the amide group relative to the plane of the benzene ring. The planarity is influenced by the electronic conjugation between the carbonyl group and the aromatic pi-system.
Aryl-Sulfur Bond: Rotation around the C-S bond will affect the spatial positioning of the thiol hydrogen or any S-alkyl group.
Amide C-N Bond: Due to resonance, there is a significant barrier to rotation around the amide C-N bond, leading to planar and conformationally restricted amide geometry. This can result in the existence of cis and trans isomers, with the trans conformation being generally more stable.
Influence on Reactivity:
Intramolecular Interactions: The conformation of the molecule can facilitate or hinder intramolecular interactions, such as hydrogen bonding between the thiol and the amide oxygen. Such interactions can influence the acidity of the thiol and the reactivity of both groups.
Accessibility of Functional Groups: The preferred conformation will dictate the accessibility of the thiol and amide groups to external reagents. A conformation that buries one of these groups within the molecular structure will reduce its reactivity. For example, steric occlusion of one face of a molecule can limit access for a nucleophile. nih.gov
Binding to Surfaces or Receptors: In the context of ligand design, the conformational preferences of the molecule are critical for determining its ability to fit into a binding pocket or coordinate effectively to a metal center. A rigidified conformation that matches the geometry of a binding site will generally lead to higher affinity.
Computational modeling, such as molecular dynamics simulations, can be employed to explore the conformational landscape of these molecules and to understand how structural modifications influence their preferred shapes and, consequently, their chemical properties.
Advanced Analytical Methods for Detection and Quantification of 3 Mercapto N Methylbenzamide
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation and purity assessment of 3-Mercapto-N-methylbenzamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thermally labile and non-volatile compounds like this compound. A reversed-phase HPLC method would likely be effective, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, leveraging the aromatic ring's absorbance of ultraviolet light. For enhanced sensitivity and selectivity, especially for low concentrations, pre-column derivatization of the thiol group with a fluorogenic reagent can be employed, followed by fluorescence detection. nih.gov
Gas Chromatography (GC) , while typically suited for volatile compounds, can be adapted for the analysis of this compound, likely after a derivatization step to increase its volatility and thermal stability. The thiol group can be derivatized, for instance, through silylation or pentafluorobenzylation, to produce a less polar and more volatile derivative suitable for GC analysis. nih.gov A capillary column with a non-polar stationary phase would be appropriate for separation, and detection can be performed using a Flame Ionization Detector (FID) for general purity assessment or a Mass Spectrometer (MS) for definitive identification. nih.govchromatographyonline.com
Table 1: Hypothetical Chromatographic Conditions for this compound Analysis
| Parameter | HPLC Method | GC Method (after derivatization) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar capillary (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Volume/Mode | 10 µL | 1 µL (Splitless) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Oven Temperature Program | Isothermal or gradient | Temperature programmed from 100°C to 280°C |
Electrochemical Methods for Sensitive Detection and Redox Characterization
The presence of a thiol (-SH) group in this compound makes it amenable to sensitive electrochemical detection. Electrochemical methods can provide information on the compound's redox behavior and can be used for highly sensitive quantification.
Electrochemical detection can be based on the oxidation of the thiol group at the surface of a working electrode. electrochemsci.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to characterize the redox potential of the thiol group and to develop quantitative methods. A glassy carbon electrode, gold electrode, or chemically modified electrodes can be employed as the working electrode. electrochemsci.orgnih.gov The oxidation of the thiol can lead to the formation of a disulfide bond, and the resulting current is proportional to the concentration of this compound. These methods are known for their high sensitivity, rapid analysis times, and relatively low cost. electrochemsci.org
Hyphenated Techniques (LC-MS, GC-MS) in Complex Mixture Analysis
For the analysis of this compound in complex matrices such as biological fluids or environmental samples, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. researchgate.net An HPLC system, as described in section 7.1, can be interfaced with a mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for N-substituted benzamides. massbank.eu The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly selective and sensitive quantification. Tandem mass spectrometry (LC-MS/MS) can provide structural information through fragmentation analysis, which is crucial for unambiguous identification in complex samples. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) , following a suitable derivatization of the thiol group, is another robust technique for the analysis of this compound in complex mixtures. thermofisher.com The gas chromatograph separates the derivatized analyte from other volatile components in the sample, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern. hmdb.canist.gov This technique is particularly useful for identifying and quantifying the compound in matrices where volatile interferences are a concern. chromatographyonline.comresearchgate.net
Table 2: Mass Spectrometry Data for Structurally Similar Compounds
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| N-methylbenzamide | Electron Ionization | 135 | 105, 77, 51 |
| 3-Amino-4-methylbenzamide | ESI-Positive | 151 | 134, 106, 77 |
This data is for structurally related compounds and provides an indication of the expected fragmentation patterns for this compound. massbank.eunist.gov
Application of Sensor Technologies for Real-Time Monitoring of the Chemical Compound
The development of chemical and biosensors offers the potential for real-time, in-situ monitoring of this compound, which is valuable in various applications, including process monitoring and environmental analysis. ejcmpr.comnih.govresearchgate.net
Electrochemical sensors , as discussed in section 7.2, can be miniaturized and integrated into portable devices for on-site measurements. nih.gov These sensors could be designed to be highly selective for thiols, providing a rapid response to changes in the concentration of this compound.
Biosensors could also be developed for the specific detection of this compound. An enzymatic biosensor could be designed based on an enzyme that specifically interacts with the thiol group, leading to a measurable signal (e.g., electrochemical or optical). science24.commdpi.com Alternatively, aptamer-based sensors, which use short, single-stranded DNA or RNA molecules that bind to a specific target, could be developed for the highly selective recognition of this compound.
Potential Applications and Industrial Relevance of 3 Mercapto N Methylbenzamide Non Biological/non Clinical
Role as a Synthetic Intermediate in Organic Synthesis
The dual functionality of 3-Mercapto-N-methylbenzamide makes it a versatile intermediate in organic synthesis for the construction of more complex molecules, particularly heterocyclic compounds. The thiol group is a potent nucleophile and can readily participate in a range of chemical transformations.
The reactivity of the thiol and amide groups allows for their participation in intramolecular and intermolecular reactions to form a variety of heterocyclic systems. For instance, the thiol group can react with electrophilic reagents, while the amide nitrogen, after potential activation, could also engage in cyclization reactions. Although specific examples for this compound are not extensively documented in readily available literature, the known reactivity of mercapto- and amino- benzamides suggests its potential in synthesizing fused heterocyclic systems. For example, compounds with similar functionalities are known to be precursors for benzothiazoles and other sulfur- and nitrogen-containing heterocycles. researchgate.netresearchgate.netchemmethod.com The synthesis of such heterocyclic compounds is of significant interest due to their wide range of applications in materials science and industrial chemistry. google.com
The general synthetic utility can be illustrated by the following potential reaction pathways:
Alkylation and Arylation of the Thiol Group: The sulfur atom can be easily alkylated or arylated to introduce a variety of substituents, modifying the electronic and steric properties of the molecule.
Oxidation of the Thiol Group: The thiol can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, each offering different chemical properties and further synthetic possibilities.
Cyclization Reactions: Through multi-step sequences, the thiol and amide groups could be induced to react with a bifunctional reagent to form a new heterocyclic ring fused to the benzene (B151609) ring.
The following table summarizes the potential of this compound as a synthetic intermediate:
| Reaction Type | Reagents | Potential Products |
| S-Alkylation | Alkyl halides (R-X) | 3-(Alkylthio)-N-methylbenzamides |
| S-Arylation | Aryl halides (Ar-X) with catalyst | 3-(Arylthio)-N-methylbenzamides |
| Disulfide Formation | Mild oxidizing agents (e.g., I2, air) | Bis(3-(N-methylcarbamoyl)phenyl) disulfide |
| Heterocycle Formation | Dihaloalkanes, etc. | Fused thiazine (B8601807) or other S,N-heterocycles |
Application in Coordination Chemistry and Metal Ligand Design
The presence of both a soft sulfur donor (from the thiol group) and a harder nitrogen and oxygen donor set (from the amide group) makes this compound an interesting candidate for a ligand in coordination chemistry. uci.edu This combination of donor atoms allows for the potential to coordinate with a wide range of metal ions, from soft metals that prefer sulfur coordination to harder metals that favor oxygen or nitrogen binding. core.ac.uk
The coordination chemistry of the isomeric 3- and 4-mercaptobenzoate ligands, which are analogous to this compound, has been reviewed, revealing a variety of coordination modes. core.ac.uk These include monodentate coordination through either the sulfur or oxygen atom, as well as various bridging modes that can lead to the formation of coordination polymers. core.ac.uk While S,O-chelation is not observed in these analogues, the potential for bridging and forming extended structures is significant. core.ac.uk
The N-methylamide group can also participate in coordination, either directly through the carbonyl oxygen or indirectly by influencing the electronic properties of the aromatic ring. Furthermore, the amide N-H group can engage in hydrogen bonding, which can play a crucial role in the self-assembly of metal complexes into supramolecular architectures. core.ac.uk
The potential coordination modes of this compound are summarized below:
| Coordination Mode | Metal Ion Preference | Potential Structure |
| Monodentate (S-coordination) | Soft metals (e.g., Ag(I), Au(I), Hg(II)) | Linear or low-coordinate complexes |
| Monodentate (O-coordination) | Hard metals (e.g., alkali metals, early transition metals) | Less common, potentially in combination with other ligands |
| Bridging (S-bridging) | Various transition metals | Dinuclear or polynuclear complexes |
| Bridging (amide bridging) | Various transition metals | Coordination polymers |
Potential in Materials Science: Polymer Functionalization and Supramolecular Assembly
In materials science, this compound could be utilized for the functionalization of polymers and the construction of supramolecular assemblies. The thiol group is particularly useful for grafting onto polymer backbones or surfaces.
Polymer Functionalization: The thiol group can react with various functionalities on polymer chains, such as double bonds (via thiol-ene chemistry) or epoxy groups, to covalently attach the benzamide (B126) moiety to the polymer. nih.govresearchgate.net This can be used to modify the properties of the polymer, for instance, by increasing its refractive index, enhancing its thermal stability, or introducing metal-binding sites. The functionalization of polymer surfaces with mercapto-containing compounds is a crucial step in many applications, including the fabrication of flexible circuitry and sensors. nih.govresearchgate.netnih.govresearchgate.net
Supramolecular Assembly: The ability of the amide group to form strong hydrogen bonds makes this compound a potential building block for supramolecular chemistry. figshare.com Molecules can self-assemble through a network of hydrogen bonds to form well-ordered, one-, two-, or three-dimensional structures. The directionality and strength of the hydrogen bonds involving the amide groups can be used to control the architecture of the resulting supramolecular assembly. The thiol group can also participate in weaker S-H···S or S-H···π interactions, further directing the self-assembly process.
Catalytic Applications or as a Ligand in Catalytic Systems
While there is no specific literature detailing the use of this compound in catalysis, its structure suggests potential as a ligand for catalytic metal complexes. The combination of a thiol and an amide group could form a bidentate or bridging ligand that stabilizes a metal center in a catalytically active state. nih.gov
Metal complexes containing sulfur-based ligands are known to catalyze a variety of organic transformations. nih.govnih.govmostwiedzy.pl The electronic properties of the this compound ligand could be tuned by modifying the substituents on the aromatic ring, which in turn could influence the activity and selectivity of the metal catalyst.
Potential catalytic applications could include:
Cross-coupling reactions: Palladium or nickel complexes with this ligand could potentially catalyze C-C, C-N, or C-S bond-forming reactions.
Oxidation/Reduction reactions: The sulfur atom can participate in redox processes, making its metal complexes potentially suitable for catalyzing oxidation or reduction reactions.
Hydroformylation or Carbonylation reactions: Rhodium or cobalt complexes could be explored for their catalytic activity in these industrially important processes.
The design of ligands is a crucial element for the development of new catalysts. researchgate.netbiointerfaceresearch.com The specific combination of donor atoms and the steric environment provided by this compound could lead to novel catalytic systems.
Environmental Remediation Contexts, e.g., Heavy Metal Chelation
The presence of a thiol group in this compound makes it a strong candidate for applications in environmental remediation, specifically for the chelation of heavy metals. nih.gov Thiol groups have a high affinity for soft heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). nih.govresearchgate.netepa.gov
The mechanism of chelation involves the formation of a stable coordinate bond between the sulfur atom of the thiol and the heavy metal ion. nih.gov This process can effectively sequester toxic metal ions from contaminated water or soil. The resulting metal-ligand complex is typically more stable and less bioavailable than the free metal ion, thus reducing its toxicity. mdpi.com
The effectiveness of a chelating agent depends on several factors, including its affinity for the target metal, its solubility, and its stability under environmental conditions. The benzamide part of the molecule could be modified to enhance its water solubility or to immobilize it on a solid support for use in flow-through remediation systems. Polymeric materials containing chelating functional groups are often used for the removal of heavy metals from wastewater. mdpi.com
The potential of this compound as a heavy metal chelating agent is summarized in the table below:
| Heavy Metal Ion | Affinity | Potential Application |
| Mercury (Hg²⁺) | High | Remediation of industrial wastewater |
| Lead (Pb²⁺) | High | Treatment of contaminated soil and water |
| Cadmium (Cd²⁺) | High | Removal from industrial effluents |
| Silver (Ag⁺) | High | Recovery from photographic waste |
Interdisciplinary Perspectives and Future Research Directions for 3 Mercapto N Methylbenzamide
Integration of 3-Mercapto-N-methylbenzamide Research with Emerging Chemical Technologies
The study of this compound stands to be significantly advanced by the integration of emerging chemical technologies. High-throughput screening (HTS), a cornerstone of modern drug discovery, offers a powerful methodology for rapidly assessing the biological activity of a vast library of derivatives synthesized from the this compound scaffold. This automated process ca patsnap.comazolifesciences.comnih.govn accelerate the identification of "hit" compounds with desired therapeutic effects, drastically shortening the initial phases of drug development.
Furthermore, nanotechnol patsnap.comazolifesciences.comogy presents transformative possibilities, particularly leveraging the compound's thiol (-SH) group. Thiolated compounds exhibit a high affinity for noble metals, enabling their immobilization on gold or silver nanoparticles to create sophisticated drug delivery systems. Such nano-carrier systems reading.ac.uk could potentially enhance the bioavailability and target-specificity of this compound derivatives. The thiol group can also reading.ac.uknih.govbe used to exfoliate bulk materials like sulfur into nanosheets and nanodots, opening avenues for creating novel functionalized nanomaterials. Automated synthesis platf rsc.orgorms, another key technological advance, could be employed to systematically generate libraries of N-substituted and mercapto-modified benzamides for HTS campaigns, ensuring a diverse chemical space for exploration.
Open Questions innih.govresearchgate.netthe Fundamental Chemistry of the Chemical Compound
Despite its defined structure, several fundamental chemical questions regarding this compound remain unanswered, presenting rich areas for future investigation. A primary area of inquiry is the detailed elucidation of its reaction mechanisms. While the synthesis of benzamides is well-known, computational chemistry can provide deeper insights into the specific pathways, transition states, and intermediates involved in the functionalization of both the mercapto and amide moieties. Understanding these mecha rsc.orgnih.govnih.govnisms is crucial for optimizing reaction conditions and designing novel synthetic routes.
Another key question revolves around the conformational analysis of the molecule. The rotation around the aryl-carbonyl and carbonyl-nitrogen bonds dictates the molecule's three-dimensional shape, which in turn influences its interaction with biological targets. Theoretical and spectrosc nih.govopic studies are needed to determine the preferred conformations of this compound and how substituents on the aromatic ring or the amide nitrogen affect the conformational equilibrium. The role of intermolecula nih.govr and intramolecular interactions, such as hydrogen bonding involving the amide N-H and potential π-π stacking of the aromatic rings, also requires detailed investigation to understand its solid-state packing and solution-phase behavior. The acidity of the thiol iphy.ac.cnproton (pKa) is another critical parameter that will influence its nucleophilicity and its ability to form disulfide bonds, a property of significant biological relevance.
Predictive Modelinih.govng and Artificial Intelligence in Accelerating this compound Research
Predictive modeling and artificial intelligence (AI) are poised to revolutionize the research landscape for this compound. Machine learning (ML) algorithms can be trained on datasets of related benzamide (B126) and aromatic thiol compounds to develop robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models can predict arxiv.orgmdpi.comnih.govvarious molecular properties, from fundamental physicochemical characteristics to complex biological activities and toxicities, based solely on chemical structure.
Table 1: Potential Applications of Predictive Modeling for this compound Derivatives
| Predicted Property | Modeling Approach | Potential Impact |
| Physicochemical Properties | ||
| Solubility (Aqueous) | QSPR, ML | Guide formulation development and predict bioavailability. |
| Lipophilicity (LogP) | QSPR, ML | Optimize cell membrane permeability and predict ADME (Absorption, Distribution, Metabolism, Excretion) profiles. |
| pKa (Thiol Group) | Quantum Mechanics | Predict reactivity in physiological conditions and potential for disulfide bond formation. |
| Biological Activities | ||
| Target Binding Affinity | QSAR, Docking | Prioritize synthesis of compounds with high potency for a specific biological target. |
| Enzyme Inhibition | QSAR, ML | Identify potential therapeutic agents by predicting inhibitory activity against key enzymes. |
| Safety & Toxicology | ||
| Mutagenicity | Classification ML | Early-stage flagging of potentially mutagenic structures to reduce late-stage failures. |
| researchgate.netCytotoxicity | QSAR, ML | Assess potential for cellular toxicity and guide the design of safer compounds. |
Sustainability and Green Chemistry Challenges in its Research and Application
The synthesis and application of this compound and its derivatives present opportunities to embrace the principles of green chemistry. Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant chemical waste, leading to poor atom economy. A key challenge is to dev ucl.ac.ukresearchgate.netelop catalytic methods for the direct amidation of 3-mercaptobenzoic acid with methylamine (B109427), which would generate water as the only byproduct. Catalysts such as boric a sciepub.comcid or enzymatic approaches using lipases represent promising green alternatives.
Table 2: Comparison of Synthetic Approaches for this compound based on Green Chemistry Metrics
| Metric | Traditional Method (e.g., Acid Chloride) | Potential Green Method (e.g., Boric Acid Catalysis) |
| Principle | Use of stoichiometric, potentially hazardous activating agents (e.g., SOCl₂). | Use of a recyclable, low-toxicity catalyst. |
| Atom Economy | Low, due to the generation of stoichiometric byproducts (e.g., HCl, salts). | High, with water as the primary byproduct. sciepub.com |
| Solvent Use | Often requires chlorinated or polar aprotic solvents. | Can po ucl.ac.uktentially be performed in greener solvents or under solvent-free conditions. |
| Energy Consumption researchgate.net | May require multiple steps (acid activation, amidation), potentially at elevated temperatures. | A single-step reaction, potentially reducing overall energy use. |
| Waste Generation sciepub.com | High, including reagent byproducts and solvent waste. | Low, minimizing both byproduct and solvent waste streams. |
Collaborative Research Avenues for Comprehensive Understanding of the Chemical Compound
A comprehensive understanding of this compound can only be achieved through robust interdisciplinary collaboration. The complexity of modern chemical and pharmaceutical research necessitates partnerships that bridge different fields of expertise. For instance, synthetic o nih.govrganic chemists can collaborate with computational chemists to design and execute novel synthetic routes informed by mechanistic and predictive models.
Partnerships with pharma rsc.orgcologists and biologists are essential for conducting high-throughput screening and elucidating the mechanism of action of bioactive derivatives. Collaborations with mater patsnap.comials scientists could explore the unique properties of this compound in the development of novel polymers or functionalized nanomaterials, leveraging the reactivity of the thiol group. Furthermore, engaging wit nih.govh toxicologists early in the research process can help assess the safety profiles of new compounds, aligning with green chemistry principles of designing safer chemicals. Establishing such collabo researchgate.netrative frameworks, often between academic institutions and industrial partners or contract research organizations (CROs), is crucial for translating fundamental chemical discoveries into practical applications.
Q & A
Basic: What are the recommended synthetic routes for 3-Mercapto-N-methylbenzamide, and how can reaction conditions be optimized?
This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting methylamine with a benzoyl chloride derivative bearing a thiol-protecting group (e.g., tert-butyl disulfide), followed by deprotection . Optimization requires precise control of temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane for solubility). Catalytic agents like pyridine may enhance amide bond formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.
Advanced: How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?
Regioselectivity issues arise during functionalization of the benzene ring or thiol group. Computational modeling (DFT calculations) can predict reactive sites, while directing groups (e.g., nitro or methoxy) can guide substitutions . For example, introducing a nitro group at the para position prior to thiolation reduces side reactions. Kinetic vs. thermodynamic control (e.g., low-temperature reactions) further refines selectivity .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR to confirm methylamide (-NHCH) and aromatic proton environments .
- FT-IR : Peaks at ~1670 cm (amide C=O) and ~2550 cm (S-H stretch) .
- Mass spectrometry : High-resolution MS to verify molecular ion [M+H].
- X-ray crystallography (if crystalline): Resolves bond lengths/angles, as seen in analogous benzamides (e.g., monoclinic P2/c symmetry, a = 25.0232 Å) .
Advanced: How can researchers resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?
Use 2D NMR (COSY, HSQC, HMBC) to assign coupled protons and carbons. For overlapping aromatic signals, deuteration or lanthanide shift reagents (e.g., Eu(fod)) can separate resonances . Dynamic NMR studies at variable temperatures (e.g., 25–60°C) may reveal conformational exchange. Cross-validation with computational chemical shifts (GIAO method) is recommended .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Test against targets like proteases or kinases (IC determination via fluorescence/quenching).
- Antimicrobial screening : Disk diffusion or microbroth dilution (MIC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Controls should include vehicle (DMSO) and reference drugs (e.g., doxorubicin).
Advanced: How can contradictory bioassay results (e.g., varying IC50_{50}50 values) be analyzed methodologically?
Contradictions often stem from assay conditions (pH, serum proteins) or compound stability. Address by:
- Dose-response curves : Use Hill slope analysis to confirm mechanism consistency.
- Metabolic stability tests : LC-MS to detect degradation products in cell media .
- Molecular docking : Compare binding modes across assay systems (e.g., AutoDock Vina) . Cross-reference with structural analogs (e.g., 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide) to identify SAR trends .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (S24/25) .
- Ventilation : Use fume hoods due to potential thiol volatility.
- Storage : Inert atmosphere (N) at -20°C to prevent oxidation .
Advanced: How can degradation products of this compound under oxidative conditions be characterized?
Oxidation generates disulfides (e.g., dimer via S-S bond) or sulfonic acids. Monitor via:
- HPLC-MS : Track molecular weight shifts (e.g., +16 Da for sulfoxide).
- Raman spectroscopy : Detect S-S stretches at ~500 cm.
- TGA/DSC : Identify thermal decomposition profiles .
Basic: What computational tools aid in predicting the reactivity of this compound?
- Gaussian or ORCA : For DFT calculations of frontier orbitals (HOMO/LUMO) and electrostatic potentials.
- Molsoft or Schrödinger : Predict metabolic sites and ADME properties .
Advanced: How can crystallographic data resolve polymorphic forms of this compound?
Use SC-XRD to determine unit cell parameters (e.g., a/b/c axes, α/β/γ angles) and compare with simulated PXRD patterns (Mercury software). For non-crystalline samples, pair ssNMR with pair distribution function (PDF) analysis .
Basic: What are the applications of this compound in materials science?
- Polymer additives : Thiol groups act as chain-transfer agents in radical polymerization.
- Metal-organic frameworks (MOFs) : Coordinate with Au or Pd nanoparticles for catalytic applications .
Advanced: How can this compound be functionalized for stimuli-responsive materials?
Introduce photolabile groups (e.g., nitroveratryl) for light-triggered disulfide cleavage. Electrochemical grafting onto graphene oxide enhances conductivity. Monitor via XPS (S 2p peaks at ~164 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
